Gal-PUGNAc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Galactose-PUGNAc (Gal-PUGNAc) is a highly selective inhibitor of human lysosomal β-hexosaminidases HEXA and HEXB. It is cell-permeable and modulates the activity of these enzymes in tissue culture, leading to increased levels of ganglioside GM2 . This compound is particularly valuable in studying the role of these enzymes at the cellular level without generating a complex chemical phenotype from concomitant inhibition of O-GlcNAcase .
Preparation Methods
The synthesis of Galactose-PUGNAc starts from galactosamine hydrochloride. The synthetic route involves several steps, including protection and deprotection of functional groups, and the formation of the glycosidic bond The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product
Chemical Reactions Analysis
Galactose-PUGNAc undergoes various chemical reactions, including substitution and hydrolysis. Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of Galactose-PUGNAc can lead to the formation of galactosamine and other related compounds .
Scientific Research Applications
Galactose-PUGNAc has several scientific research applications:
Mechanism of Action
Galactose-PUGNAc exerts its effects by selectively inhibiting the activity of β-hexosaminidases HEXA and HEXB. These enzymes are responsible for the hydrolysis of terminal N-acetylglucosamine and N-acetylgalactosamine residues from glycoconjugates . By inhibiting these enzymes, Galactose-PUGNAc increases the levels of ganglioside GM2 in cells, which can be used to study the role of these enzymes in various biological processes .
Comparison with Similar Compounds
Galactose-PUGNAc is unique in its high selectivity for β-hexosaminidases HEXA and HEXB. Similar compounds include:
PUGNAc: A less selective inhibitor that also targets O-GlcNAcase.
N-valeryl-PUGNAc: A derivative of PUGNAc with modified selectivity.
EtBuPUG: Another derivative with enhanced selectivity for specific β-N-acetyl-D-hexosaminidases.
These compounds differ in their selectivity and potency, making Galactose-PUGNAc a valuable tool for specific inhibition of β-hexosaminidases without affecting other related enzymes .
Properties
Molecular Formula |
C15H19N3O7 |
---|---|
Molecular Weight |
353.33 g/mol |
IUPAC Name |
[(Z)-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate |
InChI |
InChI=1S/C15H19N3O7/c1-8(20)16-11-13(22)12(21)10(7-19)24-14(11)18-25-15(23)17-9-5-3-2-4-6-9/h2-6,10-13,19,21-22H,7H2,1H3,(H,16,20)(H,17,23)/b18-14- |
InChI Key |
PBLNJFVQMUMOJY-JXAWBTAJSA-N |
Isomeric SMILES |
CC(=O)NC\1C(C(C(O/C1=N\OC(=O)NC2=CC=CC=C2)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O |
Synonyms |
N-acetylglucosaminono-1,5-lactone O-(phenylcarbamoyl)oxime NAc-LAPCO O-(2-acetamido-2-deoxyglucopyranosylidene)amino N-phenylcarbamate PUGNAC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.